![molecular formula C18H12F3NO B12446942 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a naphthalene ring system substituted with a trifluoromethyl group and an imine linkage, making it of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(trifluoromethyl)aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Oxidation: Produces naphthoquinones or other oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is largely dependent on its ability to interact with various molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol: Similar structure but with a morpholine substituent, showing different electronic and steric properties.
(E)-N’-[(2,4-dimethoxybenzylidene)benzohydrazide]: Another Schiff base with different substituents, used in nonlinear optical applications.
(E)-[(4-fluorophenylimino)methyl]naphthalen-2-ol: Features a fluorine substituent, which affects its reactivity and applications.
Uniqueness
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C18H12F3NO |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)15-7-3-4-8-16(15)22-11-14-13-6-2-1-5-12(13)9-10-17(14)23/h1-11,23H |
InChI Key |
XQLWZDOEANVJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
![4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12446863.png)
![7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12446867.png)
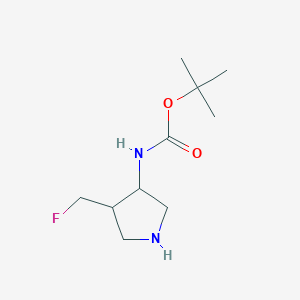
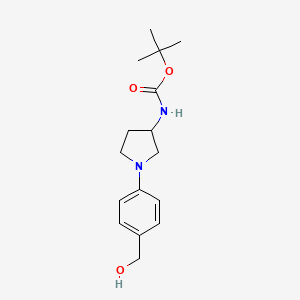

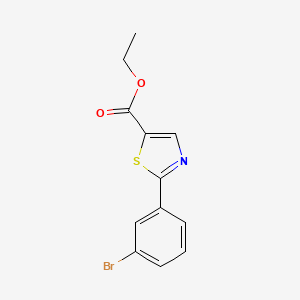
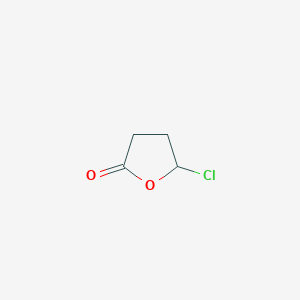
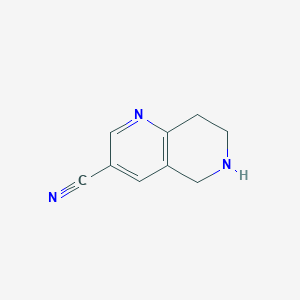
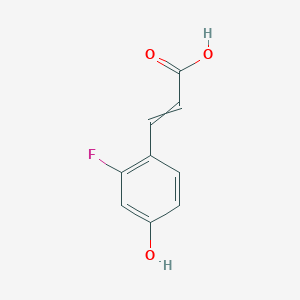
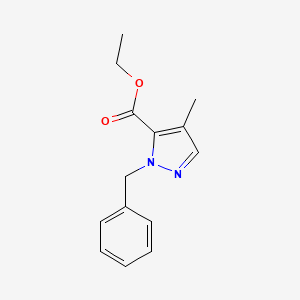
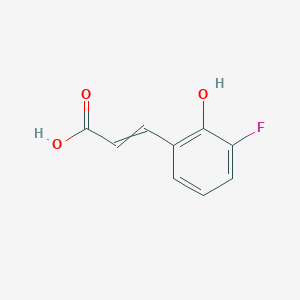
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
